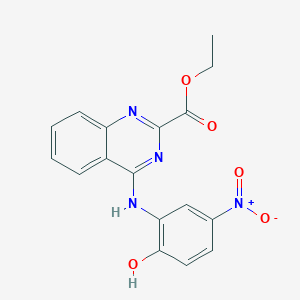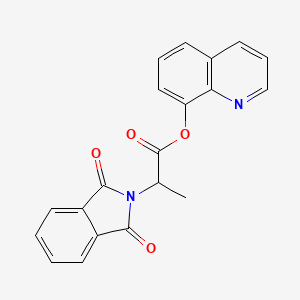![molecular formula C26H30N6O4 B4061686 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B4061686.png)
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
Overview
Description
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as piperazine, nitro, and phthalazinone
Scientific Research Applications
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be explored for its potential use in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with a suitable aromatic compound under controlled conditions.
Phthalazinone formation: The phthalazinone core is synthesized through cyclization reactions involving appropriate precursors.
Final coupling: The final step involves coupling the piperazine derivative with the phthalazinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine
Uniqueness
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-28-13-15-29(16-14-28)22-10-9-19(17-23(22)32(35)36)25-20-7-3-4-8-21(20)26(34)31(27-25)18-24(33)30-11-5-2-6-12-30/h3-4,7-10,17H,2,5-6,11-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWSKQDKCQJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC(=O)N5CCCCC5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4061620.png)
![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)

![3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)
![Methyl 2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B4061662.png)

![N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)
![2-(2-chlorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061673.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061674.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4061680.png)
![3,4-dimethoxy-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4061691.png)
![4-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4061700.png)
